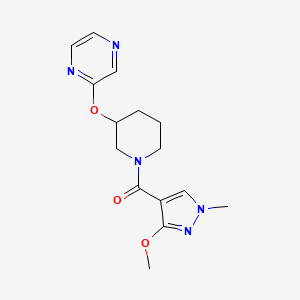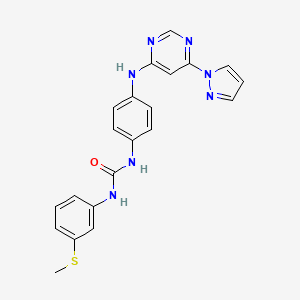![molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2](/img/structure/B2987406.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is not specified in the retrieved papers.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various methods. For instance, all compounds exhibited N–H stretching and bending bands of -NH 2 group at 3448–3303 cm −1 and 1658–1645 cm −1 in FT-IR spectra . The specific physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not provided in the retrieved papers.Scientific Research Applications
Targeting Specific DNA Sequences
Another aspect of scientific research involving imidazole-based compounds focuses on their ability to target specific DNA sequences. Chavda et al. (2010) explored polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), which can form stacked dimers to target specific DNA sequences in the minor groove. These polyamides, investigated as potential medicinal agents for diseases like cancer, show that synthetic analogs incorporating N-methylimidazole can bind to G/C rich sequences with high specificity. This specificity in DNA recognition could pave the way for new therapeutic approaches targeting gene expression at the molecular level (Chavda et al., 2010).
Inhibiting Gene Transcription for Disease Treatment
Gene silencing represents a novel approach to treating diseases not addressable by current remedies. Matsuda et al. (2011) investigated Pyrrole-imidazole (PI) polyamides targeted to the transforming growth factor (TGF)-β1 promoter in the context of salt-induced hypertensive nephrosclerosis in Dahl salt-sensitive rats. The targeted PI polyamide effectively reduced glomerulosclerosis and interstitial fibrosis, demonstrating the potential of PI polyamides as gene silencers. By inhibiting the expression of TGF-β1 and extracellular matrix in the renal cortex, PI polyamides show promise as a therapeutic strategy for the progression of renal diseases (Matsuda et al., 2011).
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOKCGQNGRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














